molecular formula C25H32N2O7S2 B285314 Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Numéro de catalogue: B285314
Poids moléculaire: 536.7 g/mol
Clé InChI: VAWUKJGDIPVWIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to target the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation.

Mécanisme D'action

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone targets the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation. Hsp70 is a chaperone protein that helps to fold and stabilize other proteins, including those involved in cell cycle regulation and apoptosis. This compound binds to the ATP-binding pocket of Hsp70, preventing its interaction with client proteins and leading to their degradation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its specificity for Hsp70, which may reduce the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. However, one limitation of this compound is its poor solubility, which may limit its bioavailability and efficacy in vivo.

Orientations Futures

For research on Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone include optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human cancer patients.

Méthodes De Synthèse

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone can be synthesized using a multi-step process that involves the reaction of 3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl)boronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene to yield the final product.

Applications De Recherche Scientifique

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.

Propriétés

Formule moléculaire

C25H32N2O7S2

Poids moléculaire

536.7 g/mol

Nom IUPAC

bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C25H32N2O7S2/c1-17-13-26(14-18(2)33-17)35(29,30)23-9-5-7-21(11-23)25(28)22-8-6-10-24(12-22)36(31,32)27-15-19(3)34-20(4)16-27/h5-12,17-20H,13-16H2,1-4H3

Clé InChI

VAWUKJGDIPVWIK-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

SMILES canonique

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.